REACTION_CXSMILES
|
Cl[C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1.[CH3:8][NH:9][NH2:10]>>[CH3:8][N:9]([C:2]1[CH:7]=[N:6][CH:5]=[CH:4][N:3]=1)[NH2:10]
|
Name
|
|
Quantity
|
1 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=CN=C1
|
Name
|
methylhydrazine
|
Quantity
|
1.31 mL
|
Type
|
reactant
|
Smiles
|
CNN
|
Type
|
CUSTOM
|
Details
|
The cooled residue was stirred with aqueous sodium hydroxide solution (20 ml of 20%)
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
fitted with a water condenser
|
Type
|
WAIT
|
Details
|
After a few minutes an exotherm was observed
|
Type
|
CUSTOM
|
Details
|
After 16 h the excess methylhydrazine was removed under reduced pressure
|
Duration
|
16 h
|
Type
|
EXTRACTION
|
Details
|
the resulting solution was extracted with ether (6×100 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
CN(N)C1=NC=CN=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 370 mg | |
YIELD: CALCULATEDPERCENTYIELD | 35.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |